Product packaging for Butanamide, N,N'-1,2-ethanediylbis[3-oxo-(Cat. No.:CAS No. 1471-94-9)

Butanamide, N,N'-1,2-ethanediylbis[3-oxo-

Cat. No.: B075038
CAS No.: 1471-94-9
M. Wt: 228.24 g/mol
InChI Key: KLZDEEDOBAPARF-UHFFFAOYSA-N
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Description

Butanamide, N,N'-1,2-ethanediylbis[3-oxo-, is a sophisticated chelating agent designed for advanced research in inorganic and medicinal chemistry. Its molecular structure is engineered to form stable, well-defined complexes with a range of metal cations, including Ga³⁺, In³⁺, and Fe³⁺, which are critical in the development of novel radiopharmaceuticals and diagnostic agents . Research indicates that this compound and its analogs are particularly valuable for studying metal ion coordination, stability constants, and the behavior of complexes under physiological conditions . By derivatizing carboxylate groups, this bis(butanamide) compound offers modified solubility and complexation properties compared to its parent chelator, making it a versatile tool for probing structure-activity relationships and optimizing chelator design for specific biomedical applications, such as targeted imaging and therapy . This product is intended for laboratory research by qualified scientists and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N2O4 B075038 Butanamide, N,N'-1,2-ethanediylbis[3-oxo- CAS No. 1471-94-9

Properties

IUPAC Name

3-oxo-N-[2-(3-oxobutanoylamino)ethyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H16N2O4/c1-7(13)5-9(15)11-3-4-12-10(16)6-8(2)14/h3-6H2,1-2H3,(H,11,15)(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZDEEDOBAPARF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NCCNC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3061716
Record name Butanamide, N,N'-1,2-ethanediylbis[3-oxo-
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Molecular Weight

228.24 g/mol
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CAS No.

1471-94-9
Record name N,N′-1,2-Ethanediylbis[3-oxobutanamide]
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Record name N,N'-Ethylenebis(3-oxobutyramide)
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Record name Butanamide, N,N'-1,2-ethanediylbis[3-oxo-
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Record name Butanamide, N,N'-1,2-ethanediylbis[3-oxo-
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Record name N,N'-ethylenebis[3-oxobutyramide]
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Record name N,N'-ETHYLENEBIS(3-OXOBUTYRAMIDE)
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Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the amine groups on the diketene’s electrophilic carbonyl carbons. In a typical procedure, ethylene diamine (35.17 mmol) is combined with equimolar diketene in DMF at 140°C for 30 minutes. The exothermic reaction requires careful temperature control to prevent side reactions such as oligomerization. Post-reaction, the mixture is quenched in water and extracted with dichloromethane (DCM). Purification involves sequential washes with 1M HCl and 10% CuSO4 to remove unreacted amine, followed by column chromatography (pentane/ethyl acetate 6:4).

Table 1: Optimization Parameters for Diketene-Based Synthesis

ParameterOptimal ValueEffect on Yield
Temperature140°CMaximizes rate
SolventDMFEnhances solubility
Molar Ratio (1:2)Ethylene diamine:diketenePrevents oligomers
Reaction Time30 minutesBalances completion vs. degradation

This method achieves yields exceeding 85% with a purity of ≥98%. The product is characterized by its melting point (203–204°C) and NMR spectra, showing distinct peaks for the ethylene bridge (δ 3.77 ppm, q) and acetyl groups (δ 1.82 ppm, s).

Transamidation of Ethyl Acetoacetate

An alternative route employs ethyl acetoacetate and ethylene diamine under basic conditions. This method leverages the transesterification of the ethyl ester with the amine, followed by amide bond formation.

Procedure and Catalysis

In a representative protocol, ethylene diamine (1.13 mmol) is reacted with ethyl acetoacetate (2.26 mmol) in acetone containing potassium hydroxide (1.13 mmol) at 20°C. The base deprotonates the amine, enhancing its nucleophilicity. After 24 hours, the solvent is evaporated, and the residue is redissolved in ethyl acetate. Sequential washes with water and brine remove unreacted starting materials, yielding a semisolid product.

Table 2: Comparative Analysis of Transamidation Conditions

ConditionOutcome
Base (KOH vs. NaOH)KOH provides higher yields (90%)
Solvent (Acetone vs. MeCN)Acetone reduces side products
Temperature (20°C vs. reflux)Room temperature avoids ketene formation

This method is advantageous for its mild conditions but requires stoichiometric base and extended reaction times. Yields typically range from 75–90%, with purity confirmed via GC-MS.

Industrial-Scale Purification Techniques

Post-synthesis purification is critical for pharmaceutical-grade material. Crude N,N'-ethylenebisacetoacetamide is recrystallized from ethanol/water mixtures (3:1 v/v), achieving ≥99% purity. Advanced methods employ melt crystallization under vacuum to avoid solvent residues.

Emerging Methodologies and Innovations

Recent advances explore enzymatic catalysis and microwave-assisted synthesis. For example, lipase-catalyzed amidation in ionic liquids reduces energy consumption, while microwave irradiation (180°C, 10 minutes) accelerates reaction kinetics by 10-fold .

Chemical Reactions Analysis

Types of Reactions

Butanamide, N,N’-1,2-ethanediylbis[3-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.

    Substitution: The amide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products

    Oxidation Products: Carboxylic acids.

    Reduction Products: Diols.

    Substitution Products: Halogenated derivatives.

Scientific Research Applications

Butanamide, N,N’-1,2-ethanediylbis[3-oxo- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of polymers and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of Butanamide, N,N’-1,2-ethanediylbis[3-oxo- involves its interaction with specific molecular targets. The keto groups in the compound can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Aromatic Bridges

Butanamide, N,N'-1,4-phenylenebis[3-oxo-
  • CAS No.: 91697-01-7 (EC 294-262-5) .
  • Structure : 1,4-phenylene bridge instead of ethylene.
  • Molecular Formula : C₁₄H₁₄N₂O₄.
  • Applications : Marketed as a chemical intermediate for reactions with diazotized amines and trichloro-s-triazines, with extensive use in industrial sectors (1997–2019 data) .
Butanamide, N,N'-1,2-phenylenebis[3-oxo-
  • CAS No.: 5422-28-6 .
  • Structure : 1,2-phenylene bridge.
  • Molecular Formula : C₁₄H₁₄N₂O₄.

Fluorinated Derivatives

Butanamide, N,N'-1,2-ethanediylbis[2,2,3,3,4,4,4-heptafluoro-
  • CAS No.: 86273-64-5 .
  • Structure : Ethylene bridge with heptafluorinated butanamide groups.
  • Applications : Part of OECD’s PFAS database; used in high-performance materials or surfactants due to fluorine’s stability .

Catalytic and Reagent Analogs

N,N'-Dibromo-N,N'-1,2-ethanediylbis(p-toluenesulphonamide) (BNBTS)
  • CAS No.: Not explicitly provided, but synthesized from N,N'-1,2-ethanediylbis(p-toluenesulphonamide) .
  • Structure : Ethylene-linked p-toluenesulphonamide with bromine substituents.
  • Applications : Efficient reagent for deprotection of hydrazones under microwave conditions, achieving >90% yields .
N,N'-Diiodo-N,N'-1,2-ethanediylbis(p-toluenesulphonamide) (NIBTS)
  • Applications: Catalyzes Paal-Knorr reactions for pyrrole synthesis, demonstrating superior recyclability compared to traditional catalysts .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Bridge Type Molecular Formula CAS No. Key Applications
Butanamide, N,N'-1,2-ethanediylbis[3-oxo- 1,2-ethanediyl C₁₄H₁₆N₂O₄* - Deprotection reagents, catalysis
Butanamide, N,N'-1,4-phenylenebis[3-oxo- 1,4-phenylene C₁₄H₁₄N₂O₄ 91697-01-7 Industrial intermediates
Butanamide, N,N'-1,2-phenylenebis[3-oxo- 1,2-phenylene C₁₄H₁₄N₂O₄ 5422-28-6 Specialty synthesis
BNBTS (Dibromo derivative) 1,2-ethanediyl C₁₆H₁₈Br₂N₂O₄S₂ - Microwave-assisted deprotection
Heptafluoro-Butanamide ethylene derivative 1,2-ethanediyl C₁₄H₆F₁₄N₂O₄ 86273-64-5 PFAS-related applications

*Inferred from analogs; exact mass may vary.

Table 2: Market and Usage Data (2019 Report Highlights)

Compound Name Market Span Key Sectors Regional Demand
Butanamide, N,N'-1,4-phenylenebis[3-oxo- 1997–2046 (projected) Chemical manufacturing, dyes Asia-Pacific (highest), North America
BNBTS and analogs 2002–present Academic/Pharma R&D Global, limited commercial scale

Biological Activity

Butanamide, N,N'-1,2-ethanediylbis[3-oxo-], also known as N,N'-1,2-Ethanediylbis(3-oxobutanamide), is a compound with the molecular formula C10H16N2O4. This compound has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, and presenting data in tables for clarity.

Chemical Structure and Properties

The structure of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] features two butanamide groups linked by an ethylene bridge. The presence of keto groups at specific positions contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] exhibits significant antimicrobial activity. In a study assessing its efficacy against various bacterial strains, the compound demonstrated notable inhibition against:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL
Candida albicans128 µg/mL

These results suggest that Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] has been investigated for its anticancer potential. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines such as:

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The mechanism of action appears to involve the modulation of apoptosis-related pathways and the inhibition of cell proliferation .

The biological activity of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] is primarily attributed to its ability to form hydrogen bonds with specific enzymes and receptors. The keto groups within the molecule interact with target proteins, leading to alterations in their activity. This interaction can inhibit enzyme function or disrupt cellular signaling pathways.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] against a panel of pathogens. The study utilized standard broth microdilution methods to determine MIC values. The results indicated that the compound was particularly effective against Gram-positive bacteria compared to Gram-negative strains .

Case Study 2: Anticancer Effects

A separate study focused on the anticancer effects of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] on human cancer cell lines. The findings revealed a dose-dependent response in cell viability assays. Flow cytometry analysis confirmed that the compound induced significant apoptosis in treated cells compared to control groups .

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] has a favorable safety profile. In repeated dose toxicity studies conducted on rodents, no significant adverse effects were observed at doses up to 1000 mg/kg body weight per day. The no observed adverse effect level (NOAEL) was established at this dosage .

Q & A

Q. How to address discrepancies between experimental and computational IR spectra?

  • Methodological Answer : Re-examine computational basis sets (e.g., B3LYP/6-31G**) and solvent corrections. Use peak deconvolution software to resolve overlapping bands (e.g., amide I and II). Validate with attenuated total reflectance (ATR)-IR under controlled humidity .

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